

A Comparative Guide to Alternatives for Diethanolamine in Industrial Gas Scrubbing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethanolamine**

Cat. No.: **B148213**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of viable alternatives to **diethanolamine** (DEA) for industrial gas scrubbing applications, with a focus on performance metrics, experimental validation, and process implications. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate solvent system for their specific acid gas removal requirements.

Introduction to Amine-Based Gas Scrubbing

Industrial gas scrubbing is a critical process for removing acidic impurities, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from various gas streams. Alkanolamines, such as **diethanolamine** (DEA), have historically been employed for this purpose due to their reactivity with acid gases. However, operational challenges and the demand for more efficient and selective processes have driven the development of alternative solvents. This guide explores the performance of prominent alternatives to DEA, including methyl **diethanolamine** (MDEA), sterically hindered amines, formulated amines, and physical solvents.

Comparative Performance of Amine Solvents

The selection of an appropriate amine solvent is a multifactorial decision, balancing absorption capacity, reaction kinetics, regeneration energy, selectivity, and solvent stability. This section provides a quantitative comparison of DEA with its primary alternatives.

Methyl diethanolamine (MDEA)

MDEA, a tertiary amine, is a widely adopted alternative to DEA, a secondary amine. The primary advantage of MDEA lies in its selectivity towards H₂S over CO₂.^{[1][2]} This is particularly beneficial in applications where CO₂ slippage is desired, such as in tail gas treating units or when adjusting the H₂S/CO₂ ratio for Claus plants.^[2]

In a comparative study, a 32 wt% DEA solution achieved 100% H₂S removal and 99.07% removal of both H₂S and CO₂.^[3] In contrast, a 32 wt% MDEA solution removed 99.95% of H₂S but only 68.85% of the combined H₂S and CO₂.^[3] While DEA demonstrates higher overall acid gas removal, MDEA's selectivity allows for more targeted H₂S scrubbing. From an operational standpoint, MDEA offers advantages such as lower vapor pressure, resulting in reduced solvent losses, lower corrosivity, and higher resistance to degradation compared to DEA.^[2]

Sterically Hindered Amines

Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), represent a class of primary amines with bulky alkyl groups attached to the carbon atom adjacent to the amino group. This structural feature leads to the formation of less stable carbamates, which translates to a higher CO₂ loading capacity and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA) and DEA.^{[4][5]}

Experimental studies have shown that AMP has a higher CO₂ loading capacity and a lower heat of reaction than MEA, indicating a significant advantage in terms of regeneration energy.^[4] While direct quantitative comparisons of regeneration energy with DEA are less common in the literature, the lower heat of reaction of AMP suggests a favorable energy profile. However, the absorption rate of AMP is generally slower than that of primary and secondary amines.^[4]

Formulated Amines

Formulated amines are proprietary solvent blends, often MDEA-based, that are engineered to enhance specific performance characteristics. For instance, Dow's UCARSOL™ AP-814 solvent, when compared to a 33% DEA solution, demonstrated an increased processing capacity from 152 to 188 kNm³/hr while reducing the CO₂ outlet concentration from 2%v to 100 ppmv.^[6] These specialized solvents can be tailored for applications requiring high CO₂ removal efficiency or specific selectivity profiles that generic amines cannot achieve.

Physical Solvents

Physical solvents, such as dimethyl ethers of polyethylene glycol (DEPG, e.g., Selexol™) and N-methyl-2-pyrrolidone (NMP), offer a different mechanism for acid gas removal based on physical absorption rather than chemical reaction. They are particularly advantageous in high-pressure applications with high acid gas partial pressures. A key benefit is their lower energy requirement for regeneration, which is often achieved by pressure reduction rather than heating.

Physical solvents exhibit different selectivities compared to chemical solvents. For instance, Selexol and NMP are more suitable than methanol for selective H₂S removal when CO₂ is to remain in the treated gas.^[7] Propylene carbonate (PC) is advantageous when little or no H₂S is present and CO₂ removal is the primary goal.^[7] However, the solubility of hydrocarbons can be higher in physical solvents, which may lead to product loss if not managed properly.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators for DEA and its alternatives based on available experimental data and simulation studies.

Table 1: H₂S and CO₂ Removal Efficiency

Solvent	Concentration	H ₂ S Removal Efficiency (%)	CO ₂ Removal Efficiency (%)	Combined H ₂ S & CO ₂ Removal (%)	Reference
DEA	32 wt%	100	-	99.07	[3]
MDEA	32 wt%	99.95	-	68.85	[3]
Formulated Amine (UCARSOL™ AP-814)	45 wt%	-	>99 (to 100 ppmv from 2%v)	-	[6]

Table 2: Regeneration Energy and CO₂ Loading

Solvent	CO ₂ Loading (mol CO ₂ /mol amine)	Relative Heat Duty (vs. MEA)	Regeneration Efficiency (%)	Reference
DEA	~0.5 (theoretical)	40-70%	-	[1][8]
MDEA	~1.0 (theoretical)	Lower than MEA/DEA	-	[1]
AMP	Higher than MEA	Lower than MEA	94.0 - 98.3	[4][5]

Table 3: Corrosion and Degradation

Solvent	Corrosion Rate	Degradation Products	Reference
DEA	Higher than MDEA, especially in CO ₂ -only systems	Forms more heat stable salts and degradation products than MDEA	[1][9]
MDEA	Lower than DEA	More resistant to degradation than DEA	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of amine solvents.

Determination of CO₂ Loading in Amine Solutions by Titration

Objective: To quantify the amount of CO₂ absorbed in an amine solution.

Materials:

- Amine solution sample
- Standardized hydrochloric acid (HCl) solution (e.g., 1N)
- Barium chloride (BaCl_2) solution
- Phenolphthalein indicator
- Methyl orange indicator
- Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

- Sample Preparation: Accurately pipette a known volume of the CO_2 -loaded amine solution into an Erlenmeyer flask.
- Precipitation of Carbonate: Add an excess of barium chloride solution to the flask to precipitate the dissolved carbonate as barium carbonate (BaCO_3).
- Titration for Free Amine: Add a few drops of phenolphthalein indicator. Titrate the solution with the standardized HCl solution until the pink color disappears. This determines the amount of unreacted (free) amine.
- Titration for Total Alkalinity: To a separate, identical sample of the CO_2 -loaded amine solution, add a few drops of methyl orange indicator. Titrate with the standardized HCl solution until the endpoint is reached (color change from yellow to red). This determines the total alkalinity (free amine + amine reacted with CO_2).
- Calculation: The difference between the total alkalinity and the free amine content corresponds to the amount of amine that has reacted with CO_2 . From this, the CO_2 loading (in moles of CO_2 per mole of amine) can be calculated.[\[10\]](#)[\[11\]](#)

Evaluation of Amine Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify degradation products in used amine solutions.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
- A suitable column, such as a reverse-phase C18 column.

Procedure:

- Standard Preparation: Prepare standard solutions of known concentrations for the parent amine and expected degradation products.
- Sample Preparation: Dilute the used amine solution sample with a suitable solvent (e.g., a mixture of acetonitrile and water). The dilution factor will depend on the expected concentration of analytes.
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution is typically used. For example, a gradient of ammonium acetate buffer and acetonitrile can be employed.[12]
 - Flow Rate: A typical flow rate is around 1 mL/min.[12]
 - Column Temperature: Maintain a constant column temperature (e.g., 30 °C).
 - Injection Volume: Inject a fixed volume of the prepared sample and standards.
- Data Analysis: Identify the peaks in the chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each degradation product by comparing the peak areas with the calibration curves generated from the standards.[13][14]

Measurement of Reaction Kinetics using a Wetted-Wall Column

Objective: To determine the rate of reaction between an amine and an acid gas.

Apparatus:

- A vertical glass or stainless steel column where a thin film of the liquid amine solution flows down the inner wall.
- A gas delivery system to introduce a gas mixture of known composition (e.g., CO₂ in N₂) counter-currently or co-currently to the liquid film.
- Temperature and pressure control systems for both gas and liquid phases.
- Gas and liquid sampling ports at the inlet and outlet of the column.
- Analytical instruments to measure the concentration of the acid gas in the gas and liquid phases (e.g., gas chromatograph, infrared analyzer).

Procedure:

- System Equilibration: Start the liquid and gas flows at the desired rates and allow the system to reach a steady state in terms of temperature and pressure.
- Sampling: Once at steady state, collect samples of the inlet and outlet gas and liquid streams.
- Analysis: Analyze the samples to determine the change in the acid gas concentration in both phases.
- Calculation of Mass Transfer Coefficient: The rate of absorption is calculated from the change in gas concentration and the known interfacial area of the liquid film. The overall mass transfer coefficient can then be determined. By conducting experiments under different conditions (e.g., varying gas and liquid flow rates, amine concentration), the kinetic parameters of the reaction can be elucidated.[\[15\]](#)[\[16\]](#)

Pilot Plant Evaluation of Gas Scrubbing Solvents

Objective: To assess the performance of a gas scrubbing solvent under conditions that simulate an industrial process.

Apparatus:

- A pilot-scale absorption and regeneration system, including an absorber column, a stripper (regenerator) column, a lean/rich heat exchanger, a reboiler, and a condenser.
- Instrumentation to monitor and control process variables such as temperature, pressure, and flow rates of gas and liquid streams.
- Online or offline analytical equipment to measure the composition of gas and liquid streams.

Procedure:

- Solvent Charging: Charge the system with the amine solvent to be tested.
- Startup and Stabilization: Start the circulation of the solvent and the flow of the sour gas. Adjust the operating parameters (e.g., solvent circulation rate, reboiler duty) to achieve the desired sweet gas specification and stable operation.
- Performance Monitoring: Continuously monitor and record key performance indicators, including:
 - Acid gas concentrations in the sweet gas.
 - Rich and lean solvent loadings.
 - Reboiler heat duty (to determine regeneration energy).
 - Solvent losses.
 - Corrosion rates (using corrosion coupons).
- Data Analysis: Analyze the collected data to evaluate the solvent's performance in terms of absorption efficiency, energy consumption, and stability under process conditions.[\[17\]](#)[\[18\]](#)

Visualizations

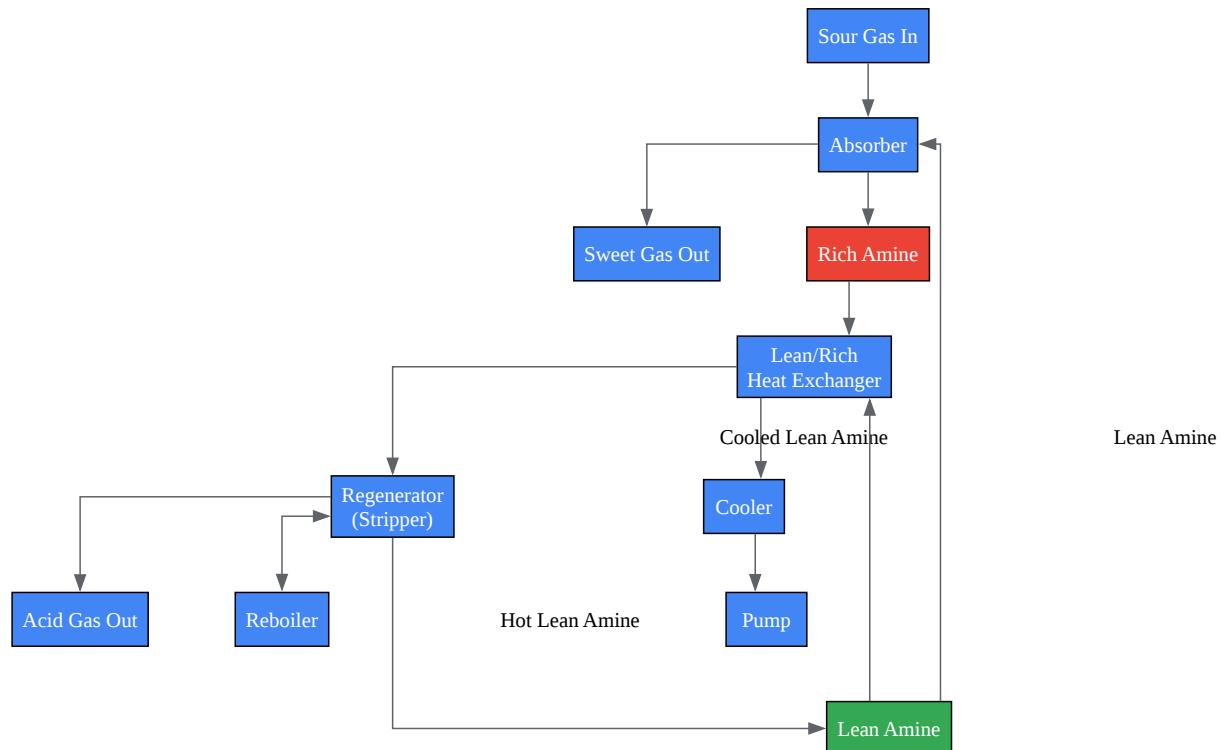
Chemical Structures of Compared Amines

2-Amino-2-methyl-1-propanol (AMP)
(Sterically Hindered Primary Amine)

[AMP_img](#)

Methyl diethanolamine (MDEA)
(Tertiary Amine)

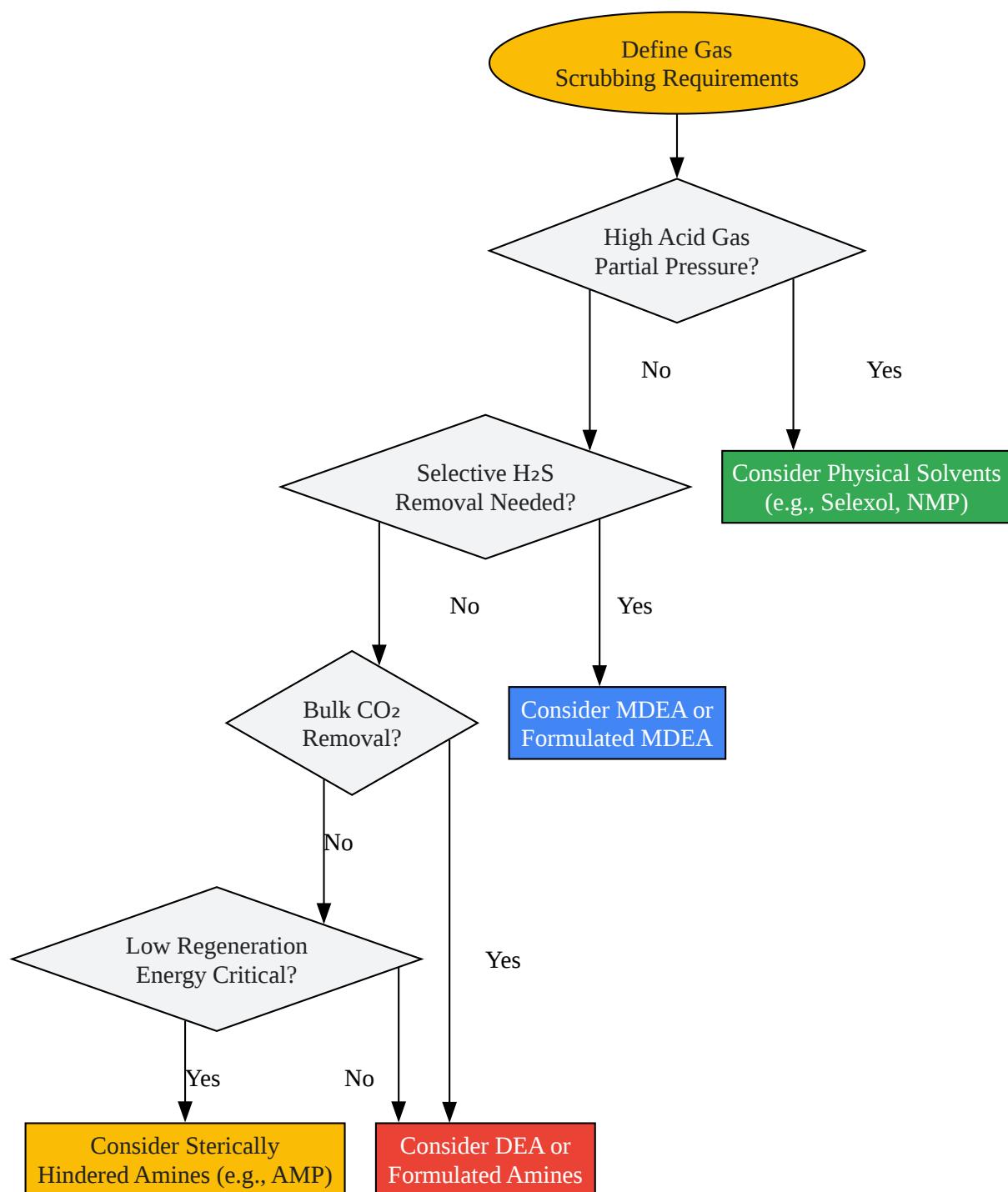
[MDEA_img](#)


Diethanolamine (DEA)
(Secondary Amine)

[DEA_img](#)

[Click to download full resolution via product page](#)

Caption: Chemical structures of DEA and common alternatives.


General Process Flow of an Amine Treating Unit

[Click to download full resolution via product page](#)

Caption: Simplified process flow diagram of a typical amine treating unit.

Solvent Selection Logic

[Click to download full resolution via product page](#)

Caption: Decision tree for initial solvent selection.

Conclusion

The selection of an alternative to **diethanolamine** for industrial gas scrubbing is a complex decision that requires careful consideration of process requirements and solvent performance characteristics. Methyl **diethanolamine** (MDEA) offers excellent selectivity for H₂S, making it a suitable choice for applications where CO₂ slippage is desirable. Sterically hindered amines like AMP present an advantage in terms of lower regeneration energy, which can lead to significant operational cost savings. Formulated amines provide tailored solutions for specific and demanding applications, often outperforming generic amines. Physical solvents are a compelling option for high-pressure systems with high acid gas concentrations, offering regeneration with minimal heat input.

This guide provides a foundational comparison to aid in the initial screening of alternatives. It is crucial for researchers and engineers to conduct further detailed evaluations, including pilot plant testing, to validate the performance of the selected solvent under their specific operating conditions. The provided experimental protocols offer a starting point for such validation efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aidic.it [aidic.it]
- 2. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. bre.com [bre.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. discovery.researcher.life [discovery.researcher.life]
- 10. aiche.nl [aiche.nl]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Alternatives for Diethanolamine in Industrial Gas Scrubbing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148213#evaluating-alternatives-to-diethanolamine-for-industrial-gas-scrubbing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com